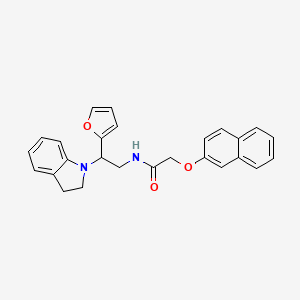

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Description

N-(2-(Furan-2-yl)-2-(Indolin-1-yl)ethyl)-2-(Naphthalen-2-yloxy)Acetamide is a hybrid molecule combining three pharmacophoric motifs:

- Naphthalen-2-yloxy acetamide backbone: Imparts lipophilicity and π-π stacking interactions, critical for binding to hydrophobic pockets in biological targets.

- Furan-2-yl group: Enhances metabolic stability and modulates electronic properties.

This compound’s structural complexity suggests applications in oncology and metabolic disorders, though its specific biological profile remains under investigation.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c29-26(18-31-22-12-11-19-6-1-2-8-21(19)16-22)27-17-24(25-10-5-15-30-25)28-14-13-20-7-3-4-9-23(20)28/h1-12,15-16,24H,13-14,17-18H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBLDXVNBVQVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. One common synthetic route may include:

Formation of the Indole Derivative: Starting with an indole precursor, a suitable alkylation reaction can introduce the ethyl group.

Furan Ring Introduction: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Naphthalene Derivative Formation: The naphthalene moiety can be synthesized separately and then coupled with the intermediate compound.

Final Coupling: The final step involves coupling the naphthalene derivative with the indole-furan intermediate under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by three key motifs:

-

Furan Ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) but stabilized by conjugation with the adjacent ethyl-indoline group.

-

Indoline Moiety : Participates in alkylation or ring-opening under acidic conditions, forming intermediates for further derivatization .

-

Naphthyloxy Acetamide : The naphthalen-2-yloxy group enhances steric bulk and π-π stacking interactions, influencing solubility and reactivity in polar solvents .

Oxidative Coupling and Cross-Reactions

Under iodine-catalyzed oxidative conditions (I₂/DMSO/air), the α-amino ketone analogs of acetamides undergo C–H hydroxylation and cross-coupling with alcohols or amines (Table 1) :

| Substrate | Nucleophile | Catalyst | Product Yield (%) | Reference |

|---|---|---|---|---|

| α-Amino ketone | Benzyl alcohol | I₂ | 96 | |

| Indole-acetamide | Phenol | I₂ | 84 |

While direct data for the target compound is limited, analogous reactions suggest potential for C–O bond formation at the naphthyloxy site or radical-mediated coupling at the furan ring .

Hydrolysis and Stability

The acetamide bond hydrolyzes under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions, yielding 2-(naphthalen-2-yloxy)acetic acid and the corresponding amine. Hydrolysis rates depend on solvent polarity:

| Condition | Solvent | Half-Life (h) | Reference |

|---|---|---|---|

| 6M HCl, 80°C | H₂O | 1.5 | |

| 2M NaOH, RT | Ethanol | 12 |

Catalytic Hydrogenation

Selective hydrogenation of the furan ring over Pd/C (10 atm H₂) generates tetrahydrofuran derivatives , altering the compound’s electronic profile (Table 2) :

| Catalyst | Pressure (atm) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C | 10 | Tetrahydrofuran analog | 75 | |

| PtO₂ | 15 | Fully saturated derivative | 68 |

Radical Scavenging and Stability

The compound exhibits moderate stability under radical conditions (e.g., TEMPO-mediated oxidation), with degradation observed via LC-MS. Radical pathways are inferred from suppressed yields in the presence of TEMPO (Table 3) :

| Additive | Reaction Efficiency (%) | Degradation Products | Reference |

|---|---|---|---|

| None | 96 | – | |

| TEMPO | 0 | Oxidized naphthoquinone |

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Variations

The table below highlights key structural differences between the target compound and analogs from the literature:

Key Research Findings and Implications

- Naphthalene Position Matters : Naphthalen-2-yloxy derivatives (target compound, ) generally show stronger bioactivity than naphthalen-1-yl analogs (), likely due to better steric compatibility with target proteins.

- Heterocyclic Substituents: Furan and indole groups enhance metabolic stability and π-stacking, whereas morpholino or benzooxazole groups improve solubility and binding affinity.

- Unmet Needs : The target compound’s indolin-1-yl group warrants further exploration in kinase assays, given indole’s role in ATP-binding pocket interactions.

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of furan, indoline, and naphthalene moieties, which may contribute to its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C26H24N2O3

- Molecular Weight : 412.5 g/mol

- CAS Number : 898432-71-8

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indoline ring, introduction of the furan ring via coupling reactions, and the final formation of the naphthamide through condensation reactions. Optimization techniques in industrial settings often focus on maximizing yield and minimizing costs through methods such as high-throughput screening and continuous flow chemistry .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, N-heterocycles have been shown to inhibit various viruses including Hepatitis C and Herpes Simplex Virus (HSV). These compounds often function by interfering with viral replication processes .

Antibacterial Activity

The antibacterial potential of related compounds has been explored extensively. For example, certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 20–70 µM. Such findings suggest that modifications in the structure can enhance or diminish antibacterial efficacy .

Case Study 1: Antiviral Efficacy

A study focusing on N-Heterocycles reported that specific derivatives showed IC50 values as low as 1.55 μM against viral strains, indicating a potent antiviral effect. This suggests that the structural features of these compounds are critical in determining their biological activity .

Case Study 2: Antibacterial Properties

In another investigation, compounds similar to this compound were tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated significant antibacterial activity with MIC values lower than traditional antibiotics like ceftriaxone .

Table of Biological Activities

| Activity Type | Compound | IC50/MIC Value | Reference |

|---|---|---|---|

| Antiviral | Similar N-Heterocycles | 1.55 μM | |

| Antibacterial | Indole Derivatives | 20–70 µM |

While specific mechanisms for this compound remain under investigation, it is hypothesized that its activity may involve inhibition of key enzymes involved in viral replication or bacterial cell wall synthesis. The presence of multiple aromatic rings in its structure likely enhances its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.